molecular formula C12H10N2O2 B050494 2-hydroxy-N-(pyridin-3-yl)benzamide CAS No. 118623-71-5

2-hydroxy-N-(pyridin-3-yl)benzamide

Cat. No. B050494
CAS RN: 118623-71-5
M. Wt: 214.22 g/mol
InChI Key: CIDPBVFYISXDHA-UHFFFAOYSA-N
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Description

“2-hydroxy-N-(pyridin-3-yl)benzamide” is a chemical compound with the linear formula C12H10N2O2 . It has been studied for its potential anti-tubercular activity .


Synthesis Analysis

The synthesis of “2-hydroxy-N-(pyridin-3-yl)benzamide” involves a series of chemical reactions . The exact process can vary, but it typically involves the displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-N-(pyridin-3-yl)benzamide” is characterized by a benzamide group attached to a pyridin-3-yl group with a hydroxy group on the benzene ring . The molecular weight of the compound is 214.226 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-hydroxy-N-(pyridin-3-yl)benzamide” are complex and involve multiple steps . The initial displacement of the halogen atom by the pyridine ring nitrogen affords a pyridinium salt, which then undergoes a facile closure to provide the shared intermediate .


Physical And Chemical Properties Analysis

“2-hydroxy-N-(pyridin-3-yl)benzamide” is a solid compound . Its physical and chemical properties are determined by its molecular structure, which includes a benzamide group, a pyridin-3-yl group, and a hydroxy group on the benzene ring .

Future Directions

The potential of “2-hydroxy-N-(pyridin-3-yl)benzamide” as an anti-tubercular agent suggests promising future directions for research . Further studies could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting more extensive safety and efficacy testing .

properties

IUPAC Name

2-hydroxy-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPBVFYISXDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342060
Record name 2-hydroxy-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-(pyridin-3-yl)benzamide

CAS RN

118623-71-5
Record name 2-hydroxy-N-(pyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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